molecular formula C16H17N5O2 B2375032 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 1203243-76-8

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2375032
CAS No.: 1203243-76-8
M. Wt: 311.345
InChI Key: KXMLHQWAQOFBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a phenylpropanamide moiety

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLHQWAQOFBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

    Formation of the phenylpropanamide moiety: The final step involves the reaction of the oxadiazole derivative with a phenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is unique due to the combination of its pyrazole and oxadiazole rings, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may only contain one of these rings or have different substituents.

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N5OC_{21}H_{19}N_{5}O. Its structure features a pyrazole ring, an oxadiazole moiety, and a phenylpropanamide group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H19N5OC_{21}H_{19}N_{5}O
Molecular Weight373.41 g/mol
CAS Number1170486-29-9

Anticancer Properties

Research has indicated that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can disrupt mTORC1 activity, leading to increased autophagy and reduced proliferation in cancer cells. This mechanism is particularly relevant in the context of pancreatic cancer (MIA PaCa-2 cells), where compounds have demonstrated submicromolar antiproliferative activity .

The proposed mechanism of action for this compound involves the modulation of autophagy pathways. By inhibiting mTORC1 reactivation during nutrient refeeding phases, the compound can lead to the accumulation of autophagic markers such as LC3-II. This suggests a dual role in promoting basal autophagy while impairing autophagic flux under nutrient-rich conditions .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrazole and oxadiazole rings significantly affect biological activity. For instance:

  • Substituents on the Pyrazole Ring : The presence of methyl groups enhances lipophilicity and cellular uptake.
  • Oxadiazole Variants : Different substitutions on the oxadiazole can modulate the interaction with target proteins involved in cancer pathways.

These findings underscore the importance of optimizing chemical structures to enhance therapeutic efficacy.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntiproliferativeSubmicromolar activity in cancer cells
Autophagy ModulationIncreased basal autophagy; impaired flux
mTORC1 InhibitionReduced reactivation post-nutrient refeed

Case Study 1: Pancreatic Cancer Treatment

In a study focusing on pancreatic cancer cell lines (MIA PaCa-2), this compound demonstrated potent antiproliferative effects. The compound was shown to reduce cell viability significantly compared to controls when administered at concentrations ranging from 0.01 µM to 10 µM over 48 hours.

Case Study 2: Autophagy Inhibition

Another study evaluated the effects of similar compounds on autophagic processes under starvation conditions. The results indicated that while basal autophagy was promoted, the reactivation of mTORC1 was inhibited upon nutrient reintroduction, leading to an accumulation of LC3-II and indicating disrupted autophagic flux .

Q & A

Q. What is the standard synthetic route for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, and what reagents/conditions are critical?

The compound is synthesized via nucleophilic substitution. A representative method involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with an alkyl chloride (e.g., 3-phenylpropanoyl chloride) in the presence of K₂CO₃ as a base and DMF as a solvent at room temperature. Key parameters include maintaining anhydrous conditions to avoid side reactions and precise stoichiometric ratios (1:1.1 for thiol to alkyl chloride) to maximize yield . For analogous oxadiazole derivatives, acid chlorides derived from hydroxyimino intermediates have also been employed, requiring controlled pH and temperature to stabilize reactive intermediates .

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization involves a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To verify proton environments (e.g., pyrazole methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.2–7.8 ppm) and carbon backbone integrity.
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, oxadiazole ring vibrations ~1250–1300 cm⁻¹).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • Elemental Analysis : Ensures purity (>95%) and correct C/H/N/O ratios .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Advanced approaches integrate quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify transition states. For example, reaction path search algorithms can predict activation energies for nucleophilic substitution steps, guiding solvent selection (polar aprotic solvents like DMF enhance reactivity) and catalyst use. Additionally, machine learning models trained on reaction databases can propose optimal molar ratios and temperatures, reducing trial-and-error experimentation .

Q. What in silico strategies predict the biological activity of this compound, and how do they inform experimental prioritization?

Computational tools like PASS (Prediction of Activity Spectra for Substances) estimate potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors. Molecular docking against crystallographic protein structures (e.g., COX-2, EGFR) assesses binding affinity and pose validity. For instance, pyrazole-oxadiazole hybrids often exhibit affinity for ATP-binding pockets due to hydrogen bonding with the oxadiazole ring. These predictions prioritize compounds for in vitro assays, reducing resource expenditure .

Q. What experimental strategies address low yields in heterocyclic coupling reactions involving the oxadiazole core?

Yield optimization may involve:

  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate coupling.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while improving regioselectivity.
  • Solvent Engineering : Switching from DMF to ionic liquids (e.g., [BMIM][BF₄]) enhances solubility of hydrophobic intermediates. Statistical methods like Box-Behnken design can model interactions between variables (temperature, catalyst loading, solvent polarity) to identify optimal conditions .

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation?

Contradictory NMR signals may arise from tautomerism (e.g., pyrazole ring proton exchange) or rotameric forms. Strategies include:

  • Variable-Temperature NMR : Resolves dynamic processes (e.g., coalescence temperature for tautomers).
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations unambiguously.
  • HPLC-MS Monitoring : Detects byproducts early (e.g., oxidation of methyl groups to carbonyls). Computational validation via GIAO (Gauge-Independent Atomic Orbital) NMR chemical shift calculations can cross-check experimental data .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

Prioritize assays based on computational predictions:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
  • Antimicrobial Screening : Microdilution MIC tests against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). For SAR studies, synthesize analogs with variations in the phenylpropanamide chain or pyrazole substituents to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.